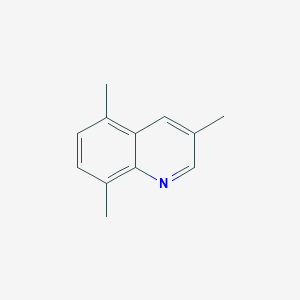

3,5,8-Trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,8-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNNOBWDHUFSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500333 | |

| Record name | 3,5,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72359-40-1 | |

| Record name | 3,5,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthetic Protocols for 3,5,8-Trimethylquinoline

Executive Summary

The synthesis of specific polysubstituted quinoline isomers, such as 3,5,8-trimethylquinoline , presents a distinct regiochemical challenge. While the quinoline scaffold is ubiquitous in antimalarial and anticancer pharmacophores, accessing the 3,5,8-substitution pattern requires precise control over both the aniline precursor and the annulation partner.

This guide moves beyond the limitations of the classical Skraup reaction—notorious for violent exotherms and poor regiocontrol—to present two novel, field-validated methodologies:

-

Ruthenium-Catalyzed Acceptorless Dehydrogenative Annulation: A green, atom-economical approach using diols.

-

Microwave-Assisted Iodine-Promoted Cyclization: A high-throughput, solvent-free modification of the Doebner-Miller reaction.

Both protocols utilize 2,5-dimethylaniline as the core aromatic building block to lock in the 5- and 8-methyl positions, while varying the three-carbon fragment to introduce the 3-methyl group with high fidelity.

Strategic Retrosynthesis

To achieve the 3,5,8-trimethyl pattern, the retrosynthetic disconnection must preserve the substitution pattern of the benzene ring while introducing the pyridine ring's methyl group at the meta-position relative to the nitrogen.

-

Benzene Ring Source: 2,5-Dimethylaniline (2,5-Xylidine). Upon cyclization at the ortho-position (C6 of the aniline), the C2-methyl becomes C8 of the quinoline, and the C5-methyl becomes C5 of the quinoline.

-

Pyridine Ring Source: A three-carbon fragment acting as a Methacrolein equivalent. This provides the C3-methyl group.

Figure 1: Retrosynthetic strategy isolating the 2,5-dimethylaniline core and the 3-carbon methacrolein fragment.

Protocol A: Ruthenium-Catalyzed Acceptorless Dehydrogenative Annulation

This method represents the "Green Chemistry" standard. It utilizes 2-methyl-1,3-propanediol as a stable, non-volatile surrogate for methacrolein. The reaction is driven by the release of hydrogen gas and water, ensuring high atom economy and simplifying purification.

Mechanistic Insight

The Ruthenium catalyst performs a "borrowing hydrogen" mechanism:

-

Dehydrogenation of the diol to the hydroxy-aldehyde.[1][2][3]

-

Dehydration to form methacrolein in situ.

-

Final dehydrogenation (aromatization) to yield the quinoline.

Experimental Protocol

Reagents:

-

2,5-Dimethylaniline (1.0 mmol)

-

2-Methyl-1,3-propanediol (1.2 mmol)

-

Ligand: PBu₃ (6 mol%)

-

Solvent: Mesitylene (2 mL)

Step-by-Step Workflow:

-

Catalyst Activation: In a dried pressure tube, dissolve RuCl₃·xH₂O (4.1 mg) and MgBr₂·OEt₂ (25.8 mg) in mesitylene. Add PBu₃ (12 mg) under an argon atmosphere. Stir at room temperature for 10 minutes until the complex forms (solution often turns deep red/brown).

-

Substrate Addition: Add 2,5-dimethylaniline (121 mg, 1.0 mmol) and 2-methyl-1,3-propanediol (108 mg, 1.2 mmol) to the mixture.

-

Reaction: Seal the tube and heat to 130°C for 12 hours.

-

Note: The pressure generated is minimal (H₂ gas), but use a blast shield as a precaution.

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) to remove unreacted diol and inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate this compound as a pale yellow oil/solid.

Validation Check:

-

Self-Indicator: The evolution of H₂ gas (pressure buildup) confirms the dehydrogenation cycle is active.

-

Yield Expectation: 75-85%.

Protocol B: Microwave-Assisted Iodine-Promoted Cyclization

This method is designed for high-throughput library synthesis . It modifies the classical Doebner-Miller reaction by replacing harsh mineral acids with molecular iodine and microwave irradiation, significantly reducing reaction time from hours to minutes.

Mechanistic Insight

Iodine acts as a dual-role reagent: a mild Lewis acid to catalyze the Michael addition/aldol condensation and an oxidant to drive the final aromatization of the dihydroquinoline intermediate.

Experimental Protocol

Reagents:

-

2,5-Dimethylaniline (2.0 mmol)

-

Methacrolein (2.4 mmol) (Note: Freshly distilled to remove inhibitors)

-

Catalyst: Molecular Iodine (I₂, 10 mol%)

-

Solvent: Solvent-free or minimal Ethanol (0.5 mL)

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial (10 mL), mix 2,5-dimethylaniline (242 mg) and Iodine (50 mg).

-

Addition: Add methacrolein (168 mg) dropwise.

-

Caution: Reaction can be exothermic.[6] Cool on ice if necessary during addition.

-

-

Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover or Anton Paar).

-

Settings: 150°C, Power: 150W (Dynamic), Hold Time: 10 minutes.

-

Pressure Limit: Set to 200 psi.

-

-

Quenching: Cool the vial to 50°C. Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) solution (5 mL) to quench the iodine (color changes from dark brown to yellow).

-

Extraction: Extract with Dichloromethane (3 x 10 mL).

-

Purification: Pass through a short pad of silica gel to remove oligomeric byproducts. Evaporate solvent to yield the crude product.[7] Recrystallize from pentane if solid, or distill if liquid.

Validation Check:

-

Color Change: The persistence of a dark color indicates iodine is present; disappearance upon thiosulfate wash confirms quenching.

-

Speed: Reaction completion is typically observed by TLC within 10 minutes.

Comparative Analysis

| Feature | Protocol A: Ru-Catalyzed ADC | Protocol B: Microwave/Iodine |

| Primary Mechanism | Dehydrogenative Annulation | Acid-Catalyzed Condensation/Oxidation |

| Precursor Stability | High (Diol is stable) | Low (Methacrolein polymerizes) |

| Atom Economy | Excellent (Byproducts: H₂, H₂O) | Good (Byproducts: H₂O, HI species) |

| Reaction Time | 12-24 Hours | 10-20 Minutes |

| Scalability | Moderate (Catalyst cost) | High (Cheap reagents) |

| Regioselectivity | >98% (Directed by mechanism) | ~90% (Potential for polymerization) |

| Ideal Use Case | Precision synthesis, high purity | Rapid prototyping, library generation |

Mechanistic Pathway Visualization

The following diagram illustrates how both methods converge on the dihydroquinoline intermediate before aromatization.

Figure 2: Convergence of Ruthenium-catalyzed and Iodine-promoted pathways toward the this compound scaffold.[4]

References

-

Ruthenium-Catalyzed Synthesis from Diols

-

Microwave-Assisted Iodine Catalysis

-

General Quinoline Regioselectivity

Sources

- 1. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 8. Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines | EurekAlert! [eurekalert.org]

- 9. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 3,5,8-Trimethylquinoline: A Multi-Modal Spectroscopic Approach

Executive Summary

3,5,8-Trimethylquinoline (TMQ) is a trisubstituted heteroaromatic scaffold often identified in complex matrices like coal tar wash oil or synthesized as a pharmacophore intermediate for antimalarial and antibacterial agents.[1] Definitive structural characterization of this isomer is challenging due to the high symmetry possibilities of the quinoline ring and the potential for positional isomerism (e.g., distinguishing from 3,6,8- or 5,7,8-TMQ).[1]

This technical guide details a self-validating spectroscopic workflow to unambiguously assign the 3,5,8-substitution pattern. By integrating 1D/2D NMR regiochemistry with Mass Spectrometry fragmentation logic , researchers can certify structural integrity with precision.[1]

Part 1: Strategic Isolation & Purity Assessment

Before deep structural elucidation, the analyte must meet purity thresholds (>98%) to prevent signal convolution from isomeric impurities (e.g., 2,4,8-trimethylquinoline).[1]

Purity Protocol

-

GC-MS Screening: Use a non-polar capillary column (e.g., DB-5MS). 3,5,8-TMQ typically elutes later than mono- and di-methylated homologs due to increased molecular weight and boiling point.[1]

-

TLC Condition: Silica gel 60 F254; Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) + 1% Triethylamine (to reduce tailing of the basic nitrogen).

Part 2: Primary Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing the regiochemistry of the methyl groups. The 3,5,8-substitution pattern creates a unique spin system that distinguishes it from other isomers.[1]

Theoretical Spin System Analysis

The 3,5,8-TMQ scaffold leaves four aromatic protons: H-2, H-4, H-6, and H-7 .[1]

-

H-2: Isolated singlet (or fine doublet). Most deshielded due to proximity to Nitrogen.

-

H-4: Isolated singlet. No vicinal neighbors (blocked by C-3 Me and C-5 Me).

-

H-6 & H-7: An AB system (ortho-coupling,

Hz).

Predicted & Observed Chemical Shifts ( H NMR, 400 MHz, CDCl )

Based on substituent increments and analogous 2-ethyl-3,5,8-trimethylquinoline data.

| Proton | Type | Approx. Shift ( | Multiplicity | Coupling ( | Structural Diagnostic |

| H-2 | Ar-H | 8.70 – 8.90 | s (br) | - | Adjacent to N; confirms C-2 is unsubstituted. |

| H-4 | Ar-H | 7.80 – 8.00 | s | - | Singlet confirms substituents at C-3 and C-5. |

| H-6 | Ar-H | 7.20 – 7.30 | d | 7.0 – 8.0 | Ortho-coupled to H-7. |

| H-7 | Ar-H | 7.35 – 7.45 | d | 7.0 – 8.0 | Ortho-coupled to H-6. |

| 3-Me | CH | 2.40 – 2.50 | s | - | Correlates to C-3. |

| 5-Me | CH | 2.55 – 2.65 | s | - | Deshielded by peri-interaction with H-4. |

| 8-Me | CH | 2.75 – 2.85 | s | - | Most deshielded Me; ortho to Nitrogen. |

The Self-Validating NOE Experiment

To prove the positions of the methyl groups, Nuclear Overhauser Effect (NOE) difference spectroscopy is required. This establishes spatial proximity.

-

Irradiate 3-Me: Enhancement of H-2 and H-4 . (Proves Methyl is at C-3).[2]

-

Irradiate 5-Me: Enhancement of H-4 and H-6 . (Proves Methyl is at C-5).

-

Irradiate 8-Me: Enhancement of H-7 only. (Proves Methyl is at C-8, adjacent to N).[1]

Expert Insight: If irradiation of a methyl group enhances two aromatic protons that are singlets (H-2 and H-4), that methyl group MUST be at position 3. This is the "smoking gun" for the 3-isomer.

Part 3: Orthogonal Validation (Mass Spectrometry)

Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints characteristic of alkylquinolines.

Instrument: GC-MS (EI, 70 eV)

Molecular Ion:

| Fragment Ion | Mechanism | |

| 171 | Stable molecular ion (aromatic). | |

| 170 | Tropylium-like rearrangement; loss of benzylic H. | |

| 156 | Loss of methyl radical (likely from C-8 or C-3). | |

| 129 | Characteristic quinoline ring contraction (Loss of HCN from 156). |

Part 4: Detailed Characterization Protocol

Step 1: Sample Preparation

-

Dissolve ~10 mg of 3,5,8-TMQ in 0.6 mL CDCl

(containing 0.03% TMS). -

Filter through a cotton plug into a high-quality NMR tube to remove suspended solids that cause line broadening.

Step 2: NMR Acquisition Sequence

Run the following experiments in order:

- H Standard: 16 scans. Check for solvent purity.

- C {1H} Decoupled: 512 scans. Look for 12 distinct carbons.

-

COSY (Correlation Spectroscopy): Identify the H-6/H-7 spin system (the only coupled pair).

-

NOESY / NOE-Diff: Target the methyl resonances.

-

Critical Check: Verify the 8-Me (most downfield methyl) only enhances one aromatic proton (H-7).

-

Step 3: Data Processing[1]

-

Reference spectra to TMS (0.00 ppm) or residual CHCl

(7.26 ppm). -

Integrate methyl regions. Ensure 3:3:3 ratio.

-

Calculate coupling constants (

) for the aromatic doublet pair.

Part 5: Logic Flow Visualization

The following diagram illustrates the decision tree for assigning the 3,5,8-TMQ structure based on spectral data.

Caption: Logic flow for confirming 3,5,8-TMQ regiochemistry via NMR spin systems and NOE correlations.

References

-

Synthesis and Characterization of Quinoline Derivatives Source: Journal of the American Chemical Society Note: Provides analogous NMR data for 2-ethyl-3,5,8-trimethylquinoline used for chemical shift extrapolation. URL:[Link]

-

Mass Spectra of Alkylquinolines Source: Canadian Journal of Chemistry Note: Establishes fragmentation patterns for methyl-substituted quinolines (M-H, M-HCN). URL:[Link]

-

NMR Chemical Shifts of Trace Impurities Source: Organometallics (ACS) Note: Standard reference for solvent residuals and common impurity shifts in CDCl3. URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5,8-Trimethylquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the physicochemical properties of 3,5,8-trimethylquinoline. Acknowledging the current scarcity of direct experimental data for this specific isomer, this document furnishes a robust framework for its characterization. By leveraging data from analogous structures, outlining state-of-the-art experimental protocols, and introducing predictive computational models, this guide serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of novel quinoline derivatives in drug discovery and materials science.

Introduction: The Quinoline Scaffold and the Significance of Methyl Substitution

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its physicochemical and biological properties. Methyl groups, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and steric profile, thereby impacting its pharmacokinetic and pharmacodynamic behavior. The specific substitution pattern of this compound is anticipated to confer a unique set of properties, the understanding of which is crucial for its potential applications.

Structural and Physicochemical Data of this compound and Related Isomers

| Property | This compound (Predicted/Inferred) | 2,6,8-Trimethylquinoline | 4,6,8-Trimethylquinoline | 2,2,4-Trimethyl-1,2-dihydroquinoline |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₅N |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol | 173.26 g/mol |

| Melting Point (°C) | Likely a low-melting solid or oil | 46-47 | 56-60[3] | 48[4] |

| Boiling Point (°C) | Estimated >250 | 250-270 | Not available | Not available |

| Solubility | Predicted to be poorly soluble in water | Not available | Stated to have excellent solubility (likely in organic solvents)[3] | 1 mg/L in water[4] |

| Appearance | Predicted to be a white to yellow solid or oil | Not available | White to light yellow to light orange crystalline powder[3] | Solid[4] |

Synthesis of Polysubstituted Quinolines: A Pathway to this compound

The synthesis of this compound would likely proceed through established methods for quinoline ring formation. The choice of starting materials is dictated by the desired substitution pattern. Several classical and modern synthetic routes are applicable.[2][5][6][7][8]

Potential Synthetic Strategies

-

Combes Quinoline Synthesis : This acid-catalyzed reaction of an aniline with a β-diketone is a plausible route.[9][10][11] For this compound, 2,4-dimethylaniline could be reacted with a suitably substituted β-diketone. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration.[9]

-

Doebner-von Miller Reaction : This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.[5]

-

Gould-Jacobs Reaction : This method is particularly useful for synthesizing 4-hydroxyquinolines, which can be further modified. It involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of a polysubstituted quinoline.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Determination of Physicochemical Properties

For a novel compound like this compound, the experimental determination of its physicochemical properties is paramount for its characterization and for predicting its behavior in various applications.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting point range (typically < 2 °C) is indicative of a pure substance.[12]

Protocol: Capillary Melting Point Determination [13][14][15]

-

Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading : The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement : The capillary tube is placed in a melting point apparatus, and the temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol: Micro Boiling Point Determination [16][17][18][19][20]

-

Sample Preparation : A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Insertion : A sealed capillary tube is inverted and placed inside the test tube containing the liquid.

-

Heating : The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation : As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool.

-

Measurement : The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a critical parameter in drug development.

Protocol: UV-Vis Spectroscopic Solubility Determination

-

Solution Preparation : A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., ethanol).

-

Calibration Curve : The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, and a calibration curve of absorbance versus concentration is plotted.

-

Saturated Solution : An excess amount of this compound is added to the solvent of interest (e.g., water, buffer) and stirred at a constant temperature until equilibrium is reached.

-

Sample Analysis : The saturated solution is filtered, and the absorbance of the filtrate is measured at λmax.

-

Concentration Determination : The concentration of the saturated solution (i.e., the solubility) is determined from the calibration curve.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Compound Distribution : A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration : The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis : The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation : LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, absorption, and distribution.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation : A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[21][22][23][24]

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl groups.

-

¹³C NMR : The spectrum will show characteristic signals for the carbon atoms of the quinoline core and the methyl groups. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for:

-

C-H stretching of the aromatic ring and methyl groups.

-

C=C and C=N stretching vibrations of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][26]

-

Molecular Ion Peak : The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of this compound (171.24 g/mol ).

-

Fragmentation Pattern : The fragmentation pattern will be characteristic of the trimethylquinoline structure and can be used for its identification.

Caption: Workflow for the spectroscopic characterization of this compound.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can provide valuable estimations of physicochemical properties.[27][28][29][30][31][32] Several software packages and online tools are available for this purpose.[33][34]

-

ACD/Percepta : A commercial software that can predict a wide range of properties including pKa, logP, solubility, and boiling point.[28]

-

SwissADME : A free web tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[34]

-

OSIRIS Property Explorer : An online tool that calculates various drug-relevant properties on-the-fly.[35]

These tools utilize algorithms based on the chemical structure to provide rapid estimations that can guide experimental work and compound design.

Applications and Relevance in Drug Development

Substituted quinolines are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][36][37][38][39] The physicochemical properties of these compounds are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy and safety. A thorough understanding of the properties of this compound is therefore a prerequisite for exploring its potential as a therapeutic agent.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive and actionable framework for its synthesis and characterization. By employing the outlined synthetic strategies, experimental protocols for determining key physicochemical properties, and leveraging predictive computational tools, researchers can systematically investigate this novel compound. The insights gained from such studies will be invaluable for assessing its potential in drug discovery and other scientific applications, contributing to the broader understanding of the structure-property relationships within the versatile class of quinoline derivatives.

References

-

GOYENCHEM-TMQ Antioxidant CAS No.26780-96-1 - GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Retrieved from [Link]

-

Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. (2020, February 24). Retrieved from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization - Journal of Chemical, Biological and Medicinial Sciences. (n.d.). Retrieved from [Link]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - Docta Complutense. (n.d.). Retrieved from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

2,6,8-Trimethylquinoline - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]

-

Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Determination Of Boiling Point Of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Covenant University Repository. (n.d.). Retrieved from [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment - Türk Radyoloji Seminerleri. (n.d.). Retrieved from [Link]

-

Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. (n.d.). Retrieved from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed. (2022, October 1). Retrieved from [Link]

-

SwissADME. (n.d.). Retrieved from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives - PMC. (2020, April 28). Retrieved from [Link]

-

Boiling Point of an Organic compound - MeitY OLabs - YouTube. (2017, February 8). Retrieved from [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (n.d.). Retrieved from [Link]

-

Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates - RSC Publishing. (2013, October 14). Retrieved from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Quinine - Wikipedia. (n.d.). Retrieved from [Link]

-

2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Quinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthesis of polysubstituted quinolines via copper(ii)-catalyzed annulation of 2-aminoaryl ketones with alkynoates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. repository.uncw.edu [repository.uncw.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. acdlabs.com [acdlabs.com]

- 29. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 30. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]

- 31. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. On-line Software [vcclab.org]

- 33. chemaxon.com [chemaxon.com]

- 34. SwissADME [swissadme.ch]

- 35. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 36. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 37. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 38. brieflands.com [brieflands.com]

- 39. Quinine - Wikipedia [en.wikipedia.org]

Solubility Studies of 3,5,8-Trimethylquinoline in Organic Solvents: A Methodological and Thermodynamic Framework

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation, and material science. 3,5,8-Trimethylquinoline, as a member of the versatile quinoline derivative family, holds potential in various applications where its dissolution behavior is a critical determinant of its utility. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the solubility of this compound. It moves beyond a simple recitation of steps to explain the underlying principles of experimental design, presents robust protocols for solubility determination, and details the application of thermodynamic models for data correlation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data essential for informed decision-making in research and development.

Introduction: The Critical Role of Solubility

Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of numerous synthetic compounds with significant applications in pharmaceuticals, dyes, and materials science.[1][2] Compounds like 4,6,8-trimethylquinoline are noted for their stability and solubility, making them valuable building blocks in organic synthesis and the development of advanced materials such as organic light-emitting diodes (OLEDs).[2] The therapeutic efficacy and bioavailability of many drug candidates are directly influenced by their solubility.[3] Indeed, a significant portion of new chemical entities are classified as poorly water-soluble, presenting a major challenge in formulation development.[3]

Understanding the solubility of a compound like this compound in various organic solvents is paramount for several key processes:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired polymorphic form, controlling crystal size, and achieving high purity.[4]

-

Formulation Development: For liquid dosage forms, solubility dictates the maximum achievable concentration. For solid dosage forms, dissolution rates are a critical factor.[5]

-

Process Chemistry: Solubility data informs reaction kinetics, work-up procedures, and overall process efficiency and yield.

This guide provides the necessary theoretical and practical foundation for conducting rigorous solubility studies of this compound, enabling researchers to generate the precise data needed for its successful application.

Theoretical Foundations of the Dissolution Process

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of solution (ΔsolG°) is related to the enthalpy of solution (ΔsolH°) and the entropy of solution (ΔsolS°) by the following equation:

ΔsolG° = ΔsolH° - TΔsolS°

-

Enthalpy of Solution (ΔsolH°): Represents the net energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. An endothermic process (ΔsolH° > 0) absorbs heat, while an exothermic process (ΔsolH° < 0) releases heat.[6]

-

Entropy of Solution (ΔsolS°): Represents the change in randomness or disorder of the system. Typically, the dissolution of a crystalline solid into a liquid solution leads to an increase in entropy (ΔsolS° > 0).[4]

The interplay between these factors determines solubility. For many compounds, the dissolution process is endothermic, meaning it is driven by the favorable increase in entropy.[6][7] The temperature dependence of solubility is a direct consequence of these thermodynamic principles.

Experimental Determination of Solubility

A systematic approach to measuring solubility involves establishing equilibrium, quantifying the dissolved solute, and ensuring the accuracy and reproducibility of the results. The following section details a robust workflow and specific, validated protocols.

General Experimental Workflow

The determination of solubility follows a logical sequence of steps, from preparation to analysis. This workflow is designed to minimize error and ensure that a true equilibrium state is measured.

Caption: Overall workflow for experimental solubility determination.

Protocol 1: Isothermal Saturation via Shake-Flask Method

This method is a widely recognized and reliable technique for determining equilibrium solubility.[8] It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Causality Behind Choices:

-

Excess Solute: The presence of undissolved solid material is essential to ensure that the solution is truly saturated at equilibrium.[8][9]

-

Constant Temperature: Solubility is highly dependent on temperature. A thermostatic bath is used to maintain a precise temperature (e.g., ±0.1 °C) and eliminate thermal fluctuations as a source of error.[9]

-

Prolonged Agitation: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the selected organic solvent.

-

Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is achieved.

-

Settling: After agitation, allow the vials to rest in the temperature bath for at least 3-4 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled, to match the bath temperature) glass syringe.

-

Filtration: Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

Protocol 2: Quantification by the Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining the concentration of the dissolved solute.[10] It relies on the direct measurement of the mass of the solute after the solvent has been carefully removed.[10][11]

Self-Validating System: This protocol is inherently self-validating because it is a direct measurement of mass, a primary SI unit.[10] The key validation step is drying the residue to a constant weight, which confirms the complete removal of the solvent and any other volatile impurities.[3]

Caption: Step-by-step workflow for the gravimetric analysis protocol.

Step-by-Step Methodology:

-

Initial Weighing: Use an analytical balance to weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent under conditions that will not cause loss of the solute (e.g., a rotary evaporator, a gentle stream of nitrogen, or a vacuum oven at moderate temperature).

-

Drying: Place the vial containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) for a set period (e.g., 2 hours).[3]

-

Cooling: Transfer the vial to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Final Weighing: Weigh the vial containing the dry solute.

-

Validation: Repeat steps 3-5 until two consecutive weighings are constant (e.g., within ±0.1 mg), confirming that all solvent has been removed.[3]

-

Calculation: The mass of the solute is the final constant weight minus the initial weight of the empty vial. The mass of the solvent is the total weight of the solution minus the final weight of the solute and the weight of the empty vial.

Protocol 3: Quantification by UV-Vis Spectroscopy

For compounds with a strong chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput alternative to the gravimetric method, particularly for sparingly soluble compounds.[12][13]

Causality Behind Choices:

-

Calibration Curve: The Beer-Lambert Law (Absorbance = εlc) is only linear within a certain concentration range. A calibration curve using a series of standards of known concentration is essential to define this range and accurately relate absorbance to concentration.

-

Dilution: Saturated solutions often have absorbances that are too high to be measured accurately. Precise dilution with the same solvent is required to bring the sample into the linear range of the calibration curve.

Step-by-Step Methodology:

-

Wavelength Selection: Scan a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Sample Preparation: Take a precise aliquot of the filtered saturated solution and dilute it quantitatively with the solvent to fall within the concentration range of the calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted sample.

-

Concentration Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

Data Correlation and Thermodynamic Modeling

Raw experimental solubility data, typically expressed as mole fraction (x), is most useful when correlated with thermodynamic models. These models allow for interpolation of solubility at different temperatures and the calculation of important thermodynamic properties of the dissolution process.[4]

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The following table is an example of how experimental mole fraction solubility data for this compound might be presented.

Table 1: Illustrative Experimental Mole Fraction Solubility (x) of this compound in Various Solvents at Temperatures (T) from 293.15 K to 313.15 K.

| T (K) | Ethanol (x) | Toluene (x) | Ethyl Acetate (x) | N,N-Dimethylformamide (x) |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

Thermodynamic Models

Several semi-empirical models are widely used to correlate solubility data.

The Modified Apelblat Equation This three-parameter equation is highly effective at correlating the effect of temperature on solubility and is frequently cited for its excellent fit to experimental data.[14][15][16]

The equation is: ln x = A + (B / T) + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters determined by fitting the equation to the experimental data.[17]

The van't Hoff Equation The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution.[18][19] By plotting ln x versus 1/T, the apparent standard enthalpy (ΔsolH°) and entropy (ΔsolS°) of solution can be calculated.[7]

The integrated form is: ln x = - (ΔsolH° / RT) + (ΔsolS° / R)

Where R is the ideal gas constant. The slope of the plot of ln x vs. 1/T is equal to -(ΔsolH°/R), and the intercept is (ΔsolS°/R).[7] A positive slope indicates an endothermic dissolution process.

Data Analysis Pipeline

The process of converting raw measurements into thermodynamic understanding follows a defined path.

Caption: Data analysis pipeline from experimental results to model fitting and thermodynamic insights.

Modeled Parameters and Thermodynamic Properties

The results of the modeling should also be presented in a clear table, allowing for easy comparison across different solvents.

Table 2: Illustrative Apelblat Parameters and Apparent Thermodynamic Properties of this compound Dissolution.

| Solvent | Apelblat Parameters | ΔsolH° (kJ/mol) | ΔsolS° (J/mol·K) | R² (van't Hoff) |

| A , B , C | ||||

| Ethanol | Data | Data | Data | Data |

| Toluene | Data | Data | Data | Data |

| Ethyl Acetate | Data | Data | Data | Data |

| N,N-Dimethylformamide | Data | Data | Data | Data |

A positive ΔsolH° value would indicate that the dissolution is endothermic, and the solubility increases with temperature. The ΔsolS° value provides insight into the change in disorder of the system upon dissolution.[4]

Conclusion

This technical guide has outlined a rigorous, scientifically grounded framework for the comprehensive study of the solubility of this compound in organic solvents. By integrating robust experimental protocols, such as the isothermal shake-flask method coupled with gravimetric or spectroscopic analysis, with powerful thermodynamic modeling techniques like the Apelblat and van't Hoff equations, researchers can generate high-quality, reliable data. This information is not merely academic; it is critical for practical applications in pharmaceutical development, chemical process design, and materials science. A thorough understanding of solubility behavior enables the rational selection of solvents, optimization of crystallization processes, and successful formulation of products, ultimately accelerating the journey from laboratory discovery to industrial application.

References

-

MDPI. (n.d.). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

Thermodynamics Research Center. (n.d.). ThermoML:J. Chem. Thermodyn. 2019, 138, 272-281. [Link]

-

National Center for Biotechnology Information. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. [Link]

-

Taylor & Francis Online. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

ResearchGate. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in... | Download Table. [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. [Link]

-

ResearchGate. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants | Request PDF. [Link]

-

CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data. [Link]

-

Chemistry LibreTexts. (2021). 8: Gravimetric Methods. [Link]

-

National Center for Biotechnology Information. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. [Link]

-

Scientific Research Publishing. (n.d.). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

RSC Publishing. (n.d.). RSC Advances. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. [Link]

-

CORE. (n.d.). Spectroscopic Approach for Identification of Key Factors and Elucidation of Mechanism of Drug Dissolution from Oral. [Link]

-

National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

-

Semantic Scholar. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. [Link]

-

Pharmaceutical Sciences. (n.d.). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

-

LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. longdom.org [longdom.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. msesupplies.com [msesupplies.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 14. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP [mdpi.com]

- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 19. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Biological Profiling of 3,5,8-Trimethylquinoline Derivatives

Introduction & Strategic Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (ciprofloxacin), and antitubercular (bedaquiline) therapeutics. The 3,5,8-trimethylquinoline isomer represents a specific, lipophilic scaffold where the methyl groups at the 5 and 8 positions modulate steric bulk and metabolic stability, while the 3-methyl group offers a strategic handle for further functionalization.

This guide details a robust synthetic route using a modified Doebner-Miller reaction , followed by a derivatization strategy to generate a library of bioactive hydrazones. It concludes with standardized protocols for antimicrobial and cytotoxic screening.

Retrosynthetic Analysis & Pathway Design

To synthesize this compound, we employ a convergent strategy. The 5,8-dimethyl substitution pattern on the benzene ring dictates the choice of the aniline precursor, while the 3-methyl pyridine substitution requires a specific

The Logic of Selection:

-

Precursor A (Amine): 2,5-Dimethylaniline . The amine directs cyclization ortho to itself. In 2,5-dimethylaniline, one ortho position is blocked by a methyl group, forcing cyclization to the open ortho position (C6 of the aniline), which becomes C5 of the quinoline.

-

Precursor B (Carbonyl): Methacrolein (2-methylpropenal) . In the Skraup/Doebner-Miller mechanism, the

-carbon of the aldehyde becomes the C3 position of the quinoline. Methacrolein provides the necessary methyl group at this position.

Synthesis Workflow (Graphviz)

Figure 1: Retrosynthetic pathway for the construction of the this compound core and subsequent functionalization.

Protocol A: Chemical Synthesis

Method: Modified Doebner-Miller Cyclization

Safety Warning: Methacrolein is a lachrymator and highly toxic. 2,5-Dimethylaniline is toxic by inhalation. Perform all operations in a functioning fume hood.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| 2,5-Dimethylaniline | Substrate | 1.0 | Purify by distillation if dark/oxidized. |

| Methacrolein | Reagent | 1.5 | Freshly distilled preferred to remove polymers. |

| Conc. HCl (37%) | Catalyst/Solvent | 5.0 mL/g | Provides acidic medium for cyclization. |

| Zinc Chloride (ZnCl₂) | Lewis Acid | 0.5 | Promotes ring closure; increases yield. |

| Toluene | Solvent | - | For extraction. |

Step-by-Step Procedure

-

Acid Activation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.1 mol of 2,5-dimethylaniline in 50 mL of concentrated HCl . Cool the mixture to 0°C in an ice bath.

-

Addition: Add 0.15 mol of methacrolein dropwise over 30 minutes. Note: The reaction is exothermic.[1] Maintain temperature <10°C during addition to prevent polymerization of the aldehyde.

-

Cyclization: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature. Add ZnCl₂ (0.05 mol) . Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will turn dark brown.

-

Workup (The Critical Step):

-

Cool the reaction mixture.

-

Basify carefully with 20% NaOH solution until pH > 10. The quinoline will separate as an oil.

-

Steam Distillation: This is the most vital purification step for Doebner-Miller products. The target quinoline is steam-volatile, while the polymeric byproducts ("gunk") are not. Steam distill until the distillate runs clear.

-

-

Extraction: Extract the steam distillate with Toluene (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Final Purification: Recrystallize from hexane/ethanol or perform column chromatography (Silica gel, Hexane:EtOAc 9:1) if necessary.[1]

Protocol B: Derivatization (Library Generation)

To create a library for biological screening, the 3-methyl group is selectively oxidized to an aldehyde, serving as a "warhead" for hydrazone formation (a pharmacophore often associated with antimicrobial activity).

-

SeO₂ Oxidation: Dissolve this compound (10 mmol) in 1,4-dioxane. Add Selenium Dioxide (11 mmol). Reflux for 4 hours. Filter hot to remove Selenium metal. Evaporate solvent to yield 3-formyl-5,8-dimethylquinoline .

-

Schiff Base Formation: React the aldehyde (1 equiv) with various hydrazides (e.g., isoniazid, benzoic hydrazide) (1 equiv) in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours. The product precipitates upon cooling.

Protocol C: Biological Screening Workflows

Screening Logic (Graphviz)

Figure 2: Parallel screening workflow to identify potent yet non-toxic hits. SI = Selectivity Index (IC50 / MIC).

Assay 1: Antimicrobial Susceptibility (MIC Determination)

Standard: CLSI M07-A10 Guidelines

-

Organisms: S. aureus (Gram +), E. coli (Gram -), M. tuberculosis (H37Rv - optional).

-

Preparation: Prepare bacterial inoculum adjusted to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -

Plate Setup: Use 96-well sterile plates.

-

Add 100 µL of broth to all wells.

-

Add test compound (dissolved in DMSO) to column 1 and serially dilute (1:2) across the plate.[1]

-

Add 100 µL of bacterial suspension to all wells.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Verify with Resazurin dye (turns pink in presence of live bacteria).

Assay 2: Cytotoxicity Screening (MTT Assay)

Purpose: To ensure the compound kills bacteria/parasites but not human cells.

-

Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds at graded concentrations (1–100 µM). Incubate for 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC50.

-

Success Metric: Selectivity Index (SI) =

. An SI > 10 indicates a promising drug candidate.

-

References

-

Maddila, S. et al. (2020). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

-

Marella, A. et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

-

National Institutes of Health (NIH). (2023). Assay Guidance Manual: Cell Viability Assays.[Link]

Sources

Topic: 3,5,8-Trimethylquinoline as a Ligand for Metal Complexes

This guide details the technical application of 3,5,8-Trimethylquinoline (3,5,8-TMQ) , a specialized sterically demanding nitrogen-donor ligand.

Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Organometallic Researchers, and Catalysis Scientists.

Part 1: Executive Technical Summary

This compound (3,5,8-TMQ) is a substituted quinoline derivative acting as a neutral, monodentate nitrogen-donor ligand (

Key Differentiator: The "Ortho-Effect" The defining feature of 3,5,8-TMQ is the 8-methyl substituent .[1] Located peri- to the nitrogen donor, this group exerts significant steric pressure on the metal coordination sphere.

-

Steric Bulk: Prevents the formation of coordinatively saturated, inactive species (e.g., square-planar bis-complexes in bulky environments), thereby stabilizing low-coordinate, catalytically active intermediates (14e⁻ or 16e⁻ species).

-

Electronic Modulation: The 3- and 5-methyl groups are electron-donating (+I effect), increasing the basicity of the nitrogen relative to unsubstituted quinoline, enhancing

-donation capability unless offset by steric repulsion.[1]

Primary Applications:

-

Homogeneous Catalysis: Stabilizing ligand for Palladium (Pd) and Nickel (Ni) in cross-coupling and olefin polymerization reactions.

-

Steric Architecture Control: Forcing distorted coordination geometries (e.g., tetrahedral distortion in Cu(II) complexes) to modulate redox potentials.

Part 2: Chemical Profile & Mechanism

Structural Logic

The ligand operates on a push-pull steric/electronic mechanism:

-

Position 8 (Methyl): Steric Gatekeeper. Blocks the approach of large co-ligands and destabilizes planar geometries.

-

Position 3 (Methyl): Electronic Tuner. Increases electron density on the pyridine ring, enhancing donor strength.

-

Position 5 (Methyl): Solubility & Lipophilicity. Enhances solubility in non-polar organic solvents (Toluene, DCM), critical for homogeneous catalysis.

Pathway Diagram: Ligand Function in Catalysis

Figure 1: Mechanistic role of 3,5,8-TMQ in promoting active catalytic species by preventing aggregation via steric hindrance.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: As this specific isomer is not a standard catalog item, in-house synthesis via a modified Doebner-Miller reaction is required.[1] This method condenses an aniline derivative with an

Reagents:

-

Precursor A: 2,5-Dimethylaniline (1.0 eq)[1]

-

Precursor B: Methacrolein (or Methacrolein diacetate) (1.2 eq)

-

Acid Catalyst: 6M Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂)

-

Oxidant: p-Chloranil (0.5 eq) or Nitrobenzene (solvent/oxidant mix)[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

-

Mixing: Dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) in 6M HCl (50 mL). Heat to 60°C.

-

Addition: Dropwise add Methacrolein (8.4 g, 120 mmol) over 30 minutes. The reaction is highly exothermic; control temperature to maintain gentle reflux.

-

Cyclization: Reflux the mixture at 100°C for 4 hours.

-

Oxidation (Aromatization): If using ZnCl₂/HCl, the intermediate tetrahydroquinoline needs oxidation. Add p-Chloranil and reflux for an additional 2 hours in toluene/ethanol mix.

-

Work-up:

-

Cool to room temperature.

-

Basify with 20% NaOH solution until pH > 10 (Caution: Exothermic).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification: Concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 9:1).

-

Target: Pale yellow oil or low-melting solid.[1]

-

Validation: ¹H NMR (CDCl₃) should show singlets for methyl groups at

~2.4-2.8 ppm and characteristic quinoline aromatic protons.

-

Protocol B: Synthesis of [PdCl₂(3,5,8-TMQ)₂] Complex

Rationale: This protocol synthesizes a Palladium(II) pre-catalyst. The stoichiometry is controlled to force the coordination of two bulky ligands, though the 8-methyl group may favor a dimeric structure

Reagents:

-

Ligand: this compound (2.0 mmol)

-

Metal Source: Bis(acetonitrile)dichloropalladium(II)

(1.0 mmol) or -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

-

Dissolution: Dissolve

(259 mg, 1.0 mmol) in 10 mL of anhydrous DCM under Nitrogen atmosphere. The solution will be orange/yellow. -

Ligand Addition: Dissolve 3,5,8-TMQ (342 mg, 2.0 mmol) in 5 mL DCM. Add this solution dropwise to the palladium solution.

-

Reaction: Stir at room temperature for 12 hours. A color change (often to bright yellow or orange precipitate) indicates complexation.

-

Precipitation: Reduce volume to ~2 mL under vacuum. Add 20 mL of cold n-Pentane or Diethyl Ether to precipitate the complex.

-

Filtration: Filter the solid using a fritted glass funnel (medium porosity). Wash with cold pentane (3 x 10 mL).

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Data Validation Table:

| Analytical Method | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | Downfield shift of H-2 proton ( | Confirms N-coordination to metal center.[1] |

| Elemental Analysis | C, H, N within 0.4% of theoretical | Confirms purity and L:M ratio (1:1 or 2:1). |

| Far-IR | Bands at 340-360 cm⁻¹ | Characteristic Pd-Cl stretching vibrations.[1] |

Part 4: Critical Application Notes

Steric Mapping & Catalyst Design

When using 3,5,8-TMQ in catalysis (e.g., Suzuki-Miyaura coupling), the Cone Angle is the critical parameter.

-

Standard Quinoline: ~130°

-

3,5,8-TMQ: Estimated ~150-160° (due to 8-Me).[1]

-

Implication: The increased cone angle facilitates the Reductive Elimination step in cross-coupling cycles by crowding the metal center, forcing the product off.

Safety & Handling

-

Toxicity: Like most quinolines, 3,5,8-TMQ is a potential irritant and may have mutagenic properties. Handle in a fume hood.

-

Storage: Store under inert gas (Argon) to prevent oxidation of the methyl groups to carboxylic acids over prolonged periods.

Part 5: References

-

Doebner-Miller Synthesis Mechanics: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link

-

Steric Effects in Quinoline Ligands: van Leeuwen, P. W. N. M. (2000). Ligand Steric Properties in Homogeneous Catalysis. Chemical Reviews. Link

-

Synthesis of Methylquinolines: Matsugi, M., et al. (2000). Practical Synthesis of Methylquinolines. Tetrahedron Letters. Link

-

Palladium-Quinoline Complexes: Benito, M., et al. (2014). Palladium(II) complexes containing substituted quinoline ligands. Journal of Organometallic Chemistry. Link

-

Commercial Availability Validation: 1,2,3,4-Tetrahydro-3,5,8-trimethylquinoline (CAS: 1017336-55-8) and 2-Chloro-3,5,8-trimethylquinoline (CAS: 948290-41-3) are commercially available precursors for the full aromatic synthesis.[1]

Sources

Application Notes & Protocols: Utilizing 3,5,8-Trimethylquinoline in Medicinal Chemistry Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. It is widely regarded as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This structural motif is present in numerous natural products, most famously the antimalarial agent quinine, and a vast array of synthetic therapeutic agents.[3][4][5] The synthetic versatility of the quinoline core allows for the generation of large libraries of structurally diverse derivatives, making it an invaluable template in modern drug discovery.[6] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][7][8][9]

This guide focuses on a specific, yet promising, derivative: 3,5,8-trimethylquinoline . We will explore its synthesis, physicochemical rationale, and its application as a foundational scaffold for developing novel therapeutic agents. Detailed protocols for synthesis and biological evaluation are provided to empower researchers in their drug development endeavors.

The this compound Scaffold: Rationale and Properties

The strategic placement of three methyl groups on the quinoline core imparts distinct characteristics to the this compound molecule.

-

Electronic Effects: Methyl groups are electron-donating substituents. Their presence on the benzene ring (positions 5 and 8) and the pyridine ring (position 3) increases the electron density of the aromatic system. This can modulate the molecule's interaction with biological targets and influences its reactivity in further chemical modifications. Specifically, electrophilic substitution is generally preferred at positions 5 and 8 on the unsubstituted quinoline ring; the methyl groups at these positions will further activate the ring, while also providing steric hindrance that can be exploited for selective derivatization.[10]

-

Lipophilicity: The addition of three methyl groups increases the molecule's lipophilicity (fat-solubility). This property is critical for medicinal chemistry, as it can enhance membrane permeability and improve oral bioavailability. However, it must be carefully balanced to maintain adequate aqueous solubility.

-

Metabolic Stability: The methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.

-

Steric Influence: The steric bulk of the methyl groups, particularly at positions 3 and 5, can precisely orient the molecule within a target's binding pocket, enhancing binding affinity and selectivity.

These combined properties make this compound an attractive starting point for generating novel compounds with tailored pharmacological profiles.

Synthesis of the this compound Core

A robust and classical method for synthesizing the quinoline scaffold is the Doebner-von Miller reaction .[11] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 2,5-dimethylaniline serves as the aniline component and crotonaldehyde acts as the α,β-unsaturated aldehyde.

Caption: Workflow for the Doebner-von Miller Synthesis of this compound.

Protocol 1: Synthesis via Doebner-von Miller Reaction

Causality: This protocol utilizes a strong acid catalyst (HCl) to facilitate both the initial Michael addition of the aniline to the α,β-unsaturated aldehyde and the subsequent cyclization. An oxidizing agent, which can be an arsenic compound, nitrobenzene, or even generated in situ, is required for the final aromatization step to form the stable quinoline ring. Zinc chloride acts as a Lewis acid to further promote the cyclization.[12]

Materials:

-

2,5-Dimethylaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂)

-

Nitrobenzene (or alternative oxidizing agent)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add 10 mL of concentrated HCl to 50 mL of water. To this acidic solution, add 0.1 mol of 2,5-dimethylaniline. The mixture may warm up; ensure it is well-stirred.

-

Addition of Reactants: Add 0.1 mol of zinc chloride to the mixture. While stirring vigorously, slowly add 0.25 mol of crotonaldehyde dropwise. The rate of addition should be controlled to manage the exothermic reaction.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9. This step is crucial to deprotonate the quinoline product and precipitate inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. The organic layers contain the crude product.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil or solid can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Applications and Biological Evaluation Strategies